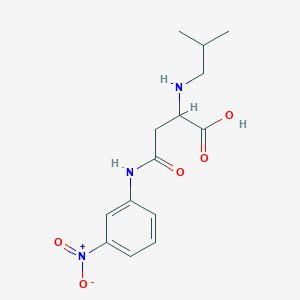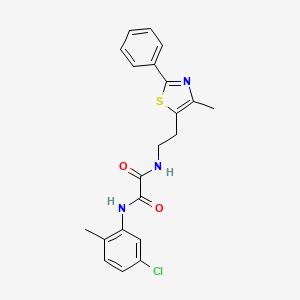
2-(Isobutylamino)-4-((3-nitrophenyl)amino)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Isobutylamino)-4-((3-nitrophenyl)amino)-4-oxobutanoic acid, also known as ANBOB, is a synthetic compound that has been used in scientific research as a tool for studying the mechanisms of protein-protein interactions. ANBOB is a small molecule that is capable of binding to specific sites on proteins, which can help researchers to understand how these proteins function in biological systems.
科学的研究の応用
Spectroscopic Analysis and Structural Studies
Studies involving derivatives similar to 2-(Isobutylamino)-4-((3-nitrophenyl)amino)-4-oxobutanoic acid have utilized vibrational spectroscopy, including Raman and infrared spectroscopy, supported by density functional theory (DFT) calculations. These methods have been applied to analyze crystal structures and investigate the role of hydrogen bonds and non-conventional interactions, such as CH⋯O and π-π stacking, in determining molecular architecture and stability (Fernandes et al., 2017).
Corrosion Inhibition Studies
Research has explored the inhibition effects of molecules containing nitrophenyl groups on the corrosion of metals. These studies are crucial for understanding how certain compounds can protect metals in corrosive environments, which has applications in material science and engineering (Lagrenée et al., 2001).
Drug Synthesis and Biological Applications
Compounds with structural similarities to 2-(Isobutylamino)-4-((3-nitrophenyl)amino)-4-oxobutanoic acid have been synthesized and tested for their biological activities. These include the development of novel pharmaceuticals and the investigation of their mechanisms of action. For instance, amino acids and nitro compounds have been utilized in synthesizing potential inhibitors against various diseases, showcasing the compound's relevance in drug discovery and medicinal chemistry (Coldham et al., 2011).
Analytical Chemistry and Environmental Monitoring
The synthesis of haptens and their use in developing sensitive assays for detecting environmental contaminants illustrates another application area. By creating compounds that can bind specifically to pollutants, researchers can develop assays for monitoring pesticide residues in agricultural samples, which is vital for food safety and environmental protection (Zhang et al., 2008).
Molecular Electronics and Material Science
The study of molecular structures and their electronic properties, including hyperpolarizability and molecular electrostatic potential, contributes to the fields of molecular electronics and materials science. Understanding these properties is essential for designing new materials with specific electronic and optical characteristics, which have applications in developing sensors, transistors, and other electronic devices (Raju et al., 2015).
特性
IUPAC Name |
2-(2-methylpropylamino)-4-(3-nitroanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5/c1-9(2)8-15-12(14(19)20)7-13(18)16-10-4-3-5-11(6-10)17(21)22/h3-6,9,12,15H,7-8H2,1-2H3,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFATPKDJNCZEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Methylbenzo[d]thiazol-6-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2761956.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(methylthio)benzamide](/img/structure/B2761957.png)





![N-(4-methoxyphenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2761968.png)
![7-Fluoro-3-[(1-propan-2-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2761970.png)




